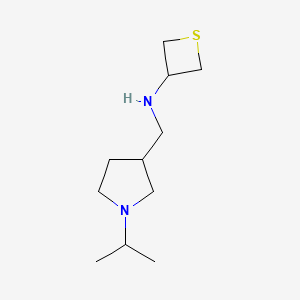
N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine is a compound that features a pyrrolidine ring, a thietane ring, and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine typically involves the reaction of 1-isopropylpyrrolidine with a thietane derivative under specific conditions. One common method includes:
Starting Materials: 1-Isopropylpyrrolidine and a thietane derivative.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrrolidine nitrogen, facilitating nucleophilic attack on the thietane ring.
Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions and can be scaled up efficiently.
化学反应分析
Types of Reactions
N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, where nucleophiles such as halides or alkoxides replace the sulfur atom.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: LiAlH4 in ether or THF.
Substitution: Sodium iodide (NaI) in acetone or sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or alkoxylated derivatives.
科学研究应用
N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the thietane ring may contribute to the compound’s stability and reactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter activity.
相似化合物的比较
Similar Compounds
N-Methylpyrrolidine: A simpler analog with a single pyrrolidine ring.
Thietan-3-amine: Lacks the isopropyl and pyrrolidine substituents.
1-Isopropylpyrrolidine: Contains the isopropyl group but lacks the thietane ring.
Uniqueness
N-((1-Isopropylpyrrolidin-3-yl)methyl)thietan-3-amine is unique due to the combination of the pyrrolidine and thietane rings, which confer distinct chemical and biological properties
属性
分子式 |
C11H22N2S |
|---|---|
分子量 |
214.37 g/mol |
IUPAC 名称 |
N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H22N2S/c1-9(2)13-4-3-10(6-13)5-12-11-7-14-8-11/h9-12H,3-8H2,1-2H3 |
InChI 键 |
XCIDBDGNPHZILU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCC(C1)CNC2CSC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















